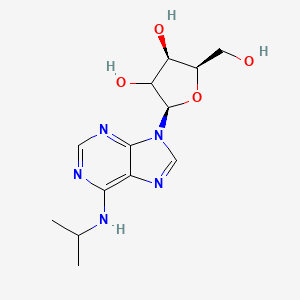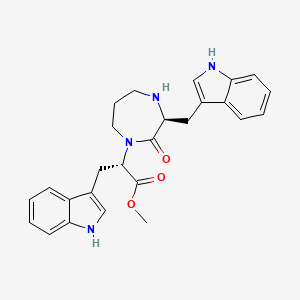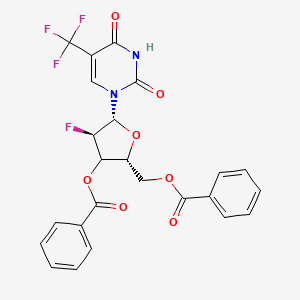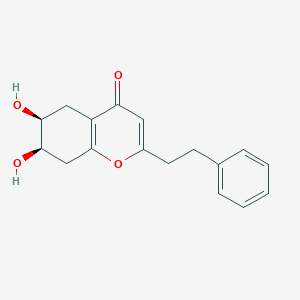
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is a compound belonging to the class of 2-(2-phenylethyl)chromones. These compounds are known for their presence in agarwood, a resinous heartwood produced by Aquilaria species in response to stress conditions such as wounding or fungal infections . This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone typically involves the use of agarwood extracts. The compound can be isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions often involve the use of methanol (MeOH) as a solvent, and the isolation process may include the use of various reagents such as sodium chloride (NaCl) to elicit the production of the compound in cell cultures .
Industrial Production Methods
Industrial production of this compound is primarily focused on the extraction from agarwood. The process involves the cultivation of Aquilaria trees, followed by the induction of stress conditions to promote the formation of resinous heartwood. The resin is then extracted and subjected to various purification processes to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: Substitution reactions can occur at the hydroxyl groups or the phenylethyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various methylated and hydroxylated derivatives of the original compound. These derivatives often exhibit enhanced pharmacological properties .
Applications De Recherche Scientifique
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory, neuroprotective, and antitumor activities.
Industry: Utilized in the production of fragrances and traditional medicines.
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit phosphodiesterase (PDE) 3A, an enzyme involved in cellular signaling. By inhibiting PDE 3A, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Dihydroxy-2-(2-phenylethyl)chromone
- 6,7-Dimethoxy-2-(2-phenylethyl)chromone
- 6,7-Dihydroxy-2-[2-(4’-methoxyphenyl)ethyl]chromone
Uniqueness
6,7-Dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromone is unique due to its specific hydroxylation pattern and its potent inhibitory activity against PDE 3A. This makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
(6S,7R)-6,7-dihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O4/c18-14-8-12(7-6-11-4-2-1-3-5-11)21-17-10-16(20)15(19)9-13(14)17/h1-5,8,15-16,19-20H,6-7,9-10H2/t15-,16+/m0/s1 |
Clé InChI |
KWVBDMMXVYZIIS-JKSUJKDBSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |
SMILES canonique |
C1C(C(CC2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


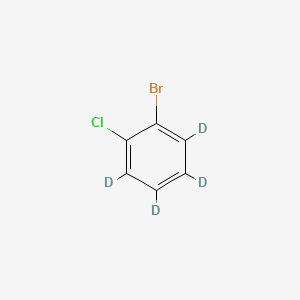
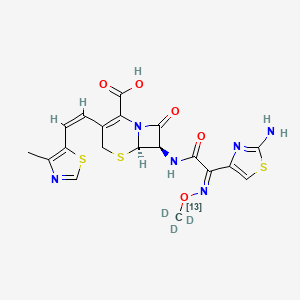
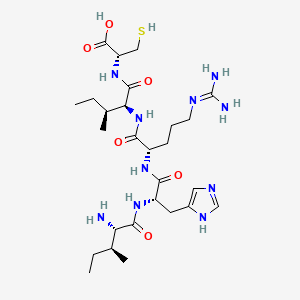




![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
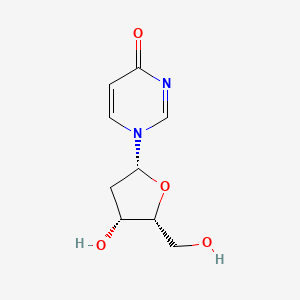

![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
